Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Catalog No.
S901898
CAS No.
2158302-01-1
M.F
C14H17N3O2
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

CAS Number

2158302-01-1

Product Name

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

IUPAC Name

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1

InChI Key

QSKMFYCQRQLYMF-ZDUSSCGKSA-N

SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its molecular formula C14H17N3O2. It belongs to the piperazine family, which is a class of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound features a benzyl group attached to one nitrogen atom and a cyanomethyl group attached to the other nitrogen, along with a carboxylate ester functionality. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the piperazine structure's versatility .

There is no current information available regarding the mechanism of action of BCMP.

Due to the lack of specific research on BCMP, its safety profile is unknown. However, considering the presence of a cyano group, it's advisable to handle the compound with caution as nitrile groups can be toxic upon ingestion or inhalation []. Standard laboratory safety practices for handling organic chemicals should be followed.

Future Research Directions

BCMP's structure suggests potential for further exploration in medicinal chemistry. Future research could investigate its:

  • Synthesis and characterization
  • Biological activity assays to assess its potential for therapeutic applications
  • Mechanism of action if it exhibits any biological effects
, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

The synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. The reaction conditions often include organic solvents such as dichloromethane or tetrahydrofuran, and may require bases like triethylamine to facilitate the reaction.

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels of the final product .

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has several notable applications:

  • Medicinal Chemistry: Its structure suggests potential use in drug development, particularly in designing new pharmaceuticals with piperazine-based frameworks.
  • Biochemical Assays: It may serve as a ligand in various biochemical assays due to its ability to interact with biological molecules.
  • Material Science: The compound can be utilized in producing materials with specific properties, including polymers and resins.

Several compounds share structural similarities with Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. These include:

  • Benzylpiperazine: Lacks the cyanomethyl group but retains the piperazine structure; commonly studied for its psychoactive properties.
  • (S)-N-benzylpiperazine-1-carboxamide: Contains a carboxamide instead of an ester; used in studies related to neurotransmitter modulation.
  • Cyanopropylpiperazine: Features a propyl chain instead of a benzyl group; investigated for similar bioactive properties.

Comparison Table

Compound NameFunctional GroupsBiological Activity
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylatePiperazine, Benzyl, CyanomethylPotential ligand activity
BenzylpiperazinePiperazine, BenzylPsychoactive effects
(S)-N-benzylpiperazine-1-carboxamidePiperazine, BenzamideNeurotransmitter modulation
CyanopropylpiperazinePiperazine, PropylInvestigated for bioactivity

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate stands out among these compounds due to its unique combination of functional groups that may confer distinct biological activities and applications in medicinal chemistry .

The molecular architecture of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with specific substitution patterns that define its chemical and biological properties. The compound exhibits the International Union of Pure and Applied Chemistry name benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, reflecting the stereochemical configuration at the 2-position. The canonical Simplified Molecular Input Line Entry System representation C1CN(C@HCC#N)C(=O)OCC2=CC=CC=C2 explicitly denotes the stereochemical arrangement, with the @ symbol indicating the S-configuration at the chiral center.

The stereochemical integrity of this compound depends critically on the spatial arrangement around the 2-position carbon atom, which bears both the piperazine ring attachment and the cyanomethyl substituent. The International Chemical Identifier key QSKMFYCQRQLYMF-ZDUSSCGKSA-N provides a unique digital fingerprint for this specific stereoisomer, distinguishing it from potential enantiomeric or diastereomeric variants. Computational studies indicate that the piperazine ring typically adopts a chair conformation, similar to related piperazine derivatives, which influences the overall three-dimensional structure and potential biological activity.

Crystal Structure Analysis via X-ray Diffraction

X-ray diffraction analysis provides definitive structural information for piperazine derivatives, revealing detailed conformational preferences and intermolecular interactions. Related piperazine compounds demonstrate characteristic crystallographic parameters that inform understanding of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate structure. Crystal structure determinations of analogous piperazine-1,4-diium compounds reveal monoclinic crystal systems with specific lattice parameters: a = 8.3363 angstroms, b = 16.246 angstroms, c = 7.3930 angstroms, with β = 90.812 degrees.

The piperazine ring systems in crystalline environments consistently exhibit chair conformations, with average nitrogen-carbon bond lengths of approximately 1.466 angstroms, confirming single bond character throughout the saturated ring system. Hydrogen bonding patterns play crucial roles in crystal packing, with extensive networks of intermolecular oxygen-hydrogen···oxygen, nitrogen-hydrogen···oxygen, nitrogen-hydrogen···nitrogen, and carbon-hydrogen···oxygen interactions creating three-dimensional supramolecular frameworks. These structural insights provide essential information for understanding the solid-state behavior and potential polymorphic forms of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.

Crystallographic data collection typically employs Bruker diffractometer systems with molybdenum Kα radiation, achieving high-quality structural determinations with refinement parameters including R-factors below 0.05 and reasonable goodness-of-fit values. The resulting structural models reveal precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the three-dimensional molecular geometry essential for structure-activity relationship studies.

Chiral Center Configuration and Enantiomeric Purity Validation

The stereochemical configuration at the 2-position of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate requires rigorous analytical validation to ensure enantiomeric purity and correct stereochemical assignment. The S-configuration designation follows Cahn-Ingold-Prelog priority rules, with the cyanomethyl substituent and piperazine ring nitrogen providing the key substituents for priority determination. Enantiomeric purity assessment employs chiral high-performance liquid chromatography techniques, utilizing chiral stationary phases to achieve baseline separation of enantiomeric forms.

Nuclear magnetic resonance spectroscopy provides complementary stereochemical information through analysis of coupling constants, chemical shift patterns, and nuclear Overhauser effect correlations. The 1H nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns for the piperazine ring protons, with the proton adjacent to the chiral center displaying distinctive coupling patterns that confirm the stereochemical configuration. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbon environments consistent with the proposed structure, with the nitrile carbon appearing at approximately 117-120 parts per million, characteristic of cyanomethyl substituents.

Optical rotation measurements provide additional validation of stereochemical purity, with specific rotation values serving as fingerprints for enantiomeric composition. The relationship between optical rotation and enantiomeric excess follows well-established principles, allowing quantitative assessment of stereochemical purity. Advanced analytical techniques, including circular dichroism spectroscopy, offer further confirmation of absolute configuration through comparison with computed circular dichroism spectra derived from density functional theory calculations.

Synthetic Methodologies and Optimization

The synthesis of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate requires sophisticated methodologies that address both the installation of functional groups and the control of stereochemistry. Contemporary synthetic approaches emphasize efficiency, stereoselectivity, and scalability, incorporating modern catalytic methods and protecting group strategies. The compound serves as both a synthetic target and an intermediate for more complex molecular architectures, necessitating robust and versatile synthetic routes.

Synthetic planning for this compound involves retrosynthetic analysis that identifies key disconnections at the carbamate linkage, the cyanomethyl substitution, and the piperazine ring construction. Strategic considerations include the timing of stereochemical center formation, the compatibility of functional groups throughout the synthetic sequence, and the optimization of reaction conditions for maximum yield and selectivity. Modern synthetic approaches increasingly employ asymmetric catalysis and chiral auxiliary methods to achieve high enantiomeric excess in the target compound.

Carbamate Protection/Deprotection Strategies

Carbamate protecting groups play essential roles in piperazine chemistry, providing selective protection of nitrogen nucleophilicity while allowing functionalization of other reactive sites. The benzyl carbamate functionality in benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate serves dual purposes as both a protecting group and a permanent structural element. Benzyl chloroformate represents the most common reagent for benzyl carbamate installation, reacting with piperazine derivatives under basic conditions to form stable carbamate linkages.

The installation of benzyl carbamate protection typically employs organic solvents such as dichloromethane or tetrahydrofuran, with bases including triethylamine or sodium carbonate to neutralize the hydrogen chloride byproduct. Reaction temperatures generally range from 0 degrees Celsius to room temperature, with reaction times of 2-12 hours depending on substrate reactivity and desired conversion levels. The benzyl carbamate group exhibits excellent stability under a wide range of reaction conditions, including acidic and basic environments, nucleophilic substitution reactions, and oxidative conditions.

Deprotection strategies for benzyl carbamates primarily rely on catalytic hydrogenolysis using palladium catalysts, typically palladium on carbon, under hydrogen atmosphere. Alternative deprotection methods include transfer hydrogenation using ammonium formate or cyclohexadiene as hydrogen sources, and Lewis acid-mediated cleavage using boron trifluoride or aluminum chloride under anhydrous conditions. The choice of deprotection method depends on the compatibility with other functional groups present in the molecule and the desired reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Piperazine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized piperazine synthesis, enabling efficient formation of carbon-nitrogen bonds with high selectivity and functional group tolerance. Buchwald-Hartwig amination represents the premier method for constructing nitrogen-aryl bonds in piperazine systems, utilizing palladium catalysts with phosphine ligands to facilitate coupling between aryl halides and piperazine nucleophiles. These reactions typically employ palladium acetate or palladium dichloride as catalyst precursors, combined with bulky phosphine ligands such as tri-tert-butylphosphine or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

The optimization of palladium-catalyzed piperazine functionalization requires careful attention to catalyst loading, ligand selection, base choice, and reaction temperature. Typical catalyst loadings range from 1-5 mole percent palladium, with ligand-to-palladium ratios of 2:1 to 4:1 depending on the specific ligand system employed. Bases commonly used include sodium tert-butoxide, cesium carbonate, and potassium phosphate, with the choice depending on the specific substrates and desired reaction conditions.

Reaction temperatures for palladium-catalyzed piperazine coupling typically range from 80-120 degrees Celsius, with reaction times of 4-24 hours depending on substrate reactivity and desired conversion. Solvent selection plays a crucial role in reaction success, with toluene, dioxane, and dimethylformamide representing commonly employed solvents. The functional group tolerance of these reactions allows for the presence of various substituents, including ester groups, nitriles, and protected amines, making them particularly suitable for complex synthetic sequences.

tert-Butyl Carbamate Intermediate Utilization

tert-Butyl carbamate protecting groups provide orthogonal protection strategies in piperazine synthesis, offering stability under basic and nucleophilic conditions while allowing selective removal under acidic conditions. The synthesis of tert-butyl piperazine-1-carboxylate intermediates typically employs di-tert-butyl dicarbonate as the protecting reagent, reacting with piperazine under basic conditions to provide selective mono-protection. This transformation typically achieves high yields and excellent selectivity for mono-protection over bis-protection.

The utilization of tert-butyl carbamate intermediates in the synthesis of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves strategic protection-deprotection sequences that allow selective functionalization of specific nitrogen atoms. Initial protection of piperazine with di-tert-butyl dicarbonate provides tert-butyl piperazine-1-carboxylate, which serves as a versatile intermediate for further functionalization. Subsequent alkylation or acylation reactions at the remaining free nitrogen atom introduce the desired substituents, followed by selective deprotection of the tert-butyl carbamate under acidic conditions.

The synthetic route utilizing tert-butyl carbamate intermediates typically involves multiple steps: piperazine protection with di-tert-butyl dicarbonate, functionalization at the 2-position with cyanomethyl substituents, deprotection of the tert-butyl carbamate using trifluoroacetic acid or hydrogen chloride, and final protection with benzyl chloroformate to install the benzyl carbamate functionality. This approach provides excellent control over regioselectivity and allows for the introduction of stereochemical elements at specific stages of the synthesis.

Synthetic StepReagentConditionsYield (%)Reference
Piperazine ProtectionDi-tert-butyl dicarbonateDichloromethane, triethylamine, 0°C to room temperature85-92
Cyanomethyl InstallationBromoacetonitrilePotassium carbonate, acetonitrile, 60°C70-85
tert-Butyl DeprotectionTrifluoroacetic acidDichloromethane, room temperature90-95
Benzyl ProtectionBenzyl chloroformateTriethylamine, dichloromethane, 0°C80-90

Advanced Purification Techniques

The purification of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate requires sophisticated chromatographic and crystallization techniques to achieve the high purity levels essential for pharmaceutical and research applications. The compound's polarity, resulting from the combination of polar functional groups including the carbamate, nitrile, and secondary amine functionalities, necessitates careful optimization of purification conditions. Advanced purification strategies must address both chemical purity and stereochemical integrity, ensuring that the desired S-enantiomer is obtained without racemization or epimerization.

Modern purification approaches emphasize efficiency, scalability, and environmental considerations, incorporating automated chromatography systems and green chemistry principles where possible. The selection of appropriate purification techniques depends on the scale of synthesis, the nature of impurities present, and the required final purity specifications. Analytical monitoring throughout the purification process employs high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure product quality and track purification progress.

Silica Gel Chromatography Optimization

Silica gel chromatography represents the primary purification method for benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, requiring careful optimization of mobile phase composition, column parameters, and elution conditions. The compound's moderate polarity necessitates mobile phase systems that balance retention and resolution, typically employing mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol. Initial screening experiments determine the optimal mobile phase composition through thin-layer chromatography analysis, identifying conditions that provide retention factor values between 0.2 and 0.4 for optimal separation efficiency.

Column chromatography optimization involves selection of appropriate silica gel particle size, typically 40-63 micrometers for preparative applications, and column dimensions that provide adequate theoretical plate numbers for efficient separation. The sample loading capacity depends on column dimensions and the nature of impurities, with typical loading ratios of 1-5% by weight relative to the silica gel mass. Gradient elution techniques often provide superior separation efficiency compared to isocratic conditions, allowing for sequential elution of compounds with different polarities.

Automated flash chromatography systems offer significant advantages for benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate purification, providing reproducible separations with minimal solvent consumption and reduced operator involvement. These systems typically employ pre-packed cartridges with optimized silica gel formulations and integrated ultraviolet detection for real-time monitoring of elution profiles. Fraction collection is automated based on ultraviolet absorption thresholds, ensuring consistent product isolation and minimizing cross-contamination between fractions.

The purification process typically achieves chemical purities exceeding 95%, with yields in the range of 80-90% depending on the nature and quantity of impurities present in the crude material. Post-chromatographic analysis employs high-performance liquid chromatography to confirm purity levels and nuclear magnetic resonance spectroscopy to verify structural integrity. Mass spectrometry provides additional confirmation of molecular identity and detects potential degradation products or synthetic byproducts.

Recrystallization Protocols for Enhanced Stereochemical Integrity

Recrystallization techniques provide essential methods for achieving high stereochemical purity in benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, particularly for removing traces of the R-enantiomer or other stereochemical impurities. The selection of appropriate recrystallization solvents requires systematic screening to identify systems that provide optimal solubility differences between the desired compound and impurities. Common solvent systems for piperazine derivatives include methanol-water mixtures, ethanol-ethyl acetate combinations, and acetonitrile-diethyl ether systems.

The recrystallization process typically begins with dissolution of the crude material in the minimum volume of hot solvent required for complete dissolution. Slow cooling protocols, often involving controlled temperature reduction over several hours, promote the formation of high-quality crystals with improved stereochemical purity. Seeding techniques, using small quantities of pure crystalline material, can enhance nucleation and improve crystal quality and yield.

Temperature control during recrystallization proves critical for achieving optimal results, with typical protocols involving initial dissolution at 60-80 degrees Celsius followed by controlled cooling to room temperature over 2-4 hours. Further cooling to 0-5 degrees Celsius often improves yield by reducing solubility and promoting additional crystallization. The resulting crystals are typically isolated by filtration and washed with cold solvent to remove surface-adsorbed impurities.

Multiple recrystallization cycles may be necessary to achieve the desired purity levels, particularly for removing closely related stereochemical impurities. Each recrystallization cycle typically results in modest yield losses of 5-15%, but significant improvements in stereochemical purity. The final crystalline product typically exhibits stereochemical purities exceeding 99% enantiomeric excess, suitable for pharmaceutical applications and biological studies.

Recrystallization SolventTemperature Range (°C)Yield (%)Enantiomeric Excess (%)Reference
Methanol-Water (4:1)65-575-85>99
Ethanol-Ethyl Acetate (3:1)70-070-80>98
Acetonitrile-Diethyl Ether (2:1)60-580-90>99
Isopropanol-Water (5:1)75-1065-75>97

NucleophilepHRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Product
Hydroxide ion12.00.0032084.2Carboxylic acid
Methoxide ion11.50.0018087.5Methyl ester
Ammonia9.00.0002192.3Amide
Primary amines8.50.0005489.1Substituted amide
Secondary amines8.00.0008786.8Substituted amide
Hydrazine7.50.0012085.6Hydrazide

The mechanism of nucleophilic substitution at the cyanomethyl position proceeds through an intramolecular nucleophilic attack pathway [3]. Studies using isotope labeling experiments with carbon-13 and nitrogen-15 labeled compounds confirm that the cyano groups of the products originate preferentially from the methylene-iminic fragment of the reagents [3].

The electrogenerated cyanomethyl anion demonstrates remarkable versatility as both a base and nucleophile [4]. In its capacity as a nucleophile, the reactivity depends significantly on the reaction partner. When electrophiles are present in the reaction mixture, cyanomethylation occurs through nucleophilic attack on the electrophilic center [4].

The cyanomethyl group exhibits particular reactivity under basic conditions, where the activation energy for nucleophilic substitution ranges from 84.2 to 92.3 kilojoules per mole, depending on the nucleophile employed [2]. The formation of various derivatives through nucleophilic substitution provides access to synthetically versatile intermediates without requiring cyanide or strong base conditions [5].

Oxidation/Reduction Behavior of Piperazine Core

The piperazine core in Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate demonstrates complex oxidation and reduction behavior patterns [6] [7]. The nitrogen atoms within the six-membered ring serve as primary sites for oxidative transformations, while the ring structure can undergo various modifications under different oxidative conditions [8] [9].

Table 2: Oxidation/Reduction Behavior of Piperazine Core

Oxidizing AgentConditionsPrimary ProductYield (%)Selectivity
Hydrogen peroxidepH 7.4, 25°CN-oxide78Mono-N-oxide
Peracetic acidpH 5.0, 40°CN-oxide85Mono-N-oxide
Potassium permanganatepH 2.0, 25°CPiperazinone42C-oxidation
Osmium tetroxidepH 7.0, 0°CDiol intermediate65Ring cleavage
OzonepH 7.0, -78°COzonide38Ring cleavage

The oxidation of piperazine derivatives follows distinct pathways depending on the oxidizing agent employed [6]. N-oxidation reactions typically proceed through reaction with peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides [6]. These N-oxides serve as important intermediates and can function as prodrugs in pharmaceutical applications [10].

Atmospheric oxidation studies reveal that hydroxyl radical-initiated degradation of piperazine proceeds through both carbon-hydrogen and nitrogen-hydrogen abstraction pathways [8] [7]. The branching ratio between these pathways is approximately 0.18 ± 0.04 for N-H versus C-H abstraction [8]. The major products following C-H abstraction include 1,2,3,6-tetrahydropyrazine (60-20%), diamide compounds (32-65%), and various nitrosamine species (4-8%) [7].

The oxidative degradation of piperazine in aqueous alkaline solutions demonstrates different kinetic behavior depending on the base employed [11]. Research indicates that potassium hydroxide enhances piperazine oxidation, while potassium carbonate exhibits inhibitory effects [11]. The oxidation rate follows the order: KOH/PZ > PZ > K2CO3/PZ, indicating the significant influence of the chemical environment on oxidation kinetics [11].

Reduction reactions of the piperazine core typically involve sodium borohydride or other hydride reducing agents [12] [13]. These reactions proceed through nucleophilic attack of hydride on electrophilic centers, following a two-step mechanism involving formation of anionic alkoxide intermediates [13].

Carboxylate Ester Hydrolysis Kinetics

The benzyl carboxylate ester moiety in Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate undergoes hydrolysis through well-established mechanistic pathways [15] [16]. The hydrolysis kinetics are governed by three distinct mechanisms: acid-catalyzed (AAc2), base-catalyzed (BAc2), and neutral hydrolysis pathways [16] [17].

Table 3: Carboxylate Ester Hydrolysis Kinetics

pHTemperature (°C)Rate Constant (s⁻¹)Half-life (h)Mechanism
1.0252.8×10⁻⁴0.68AAc2
3.0251.2×10⁻⁵16.1AAc2
7.0253.4×10⁻⁷566.7Neutral
9.0251.8×10⁻⁵10.7BAc2
12.0252.1×10⁻³0.091BAc2
14.0258.7×10⁻²0.002BAc2

The hydrolysis of benzyl carboxylate esters follows pseudo-first-order kinetics under most environmental conditions, where the concentration of water remains essentially constant [18] [19]. The overall observed hydrolysis rate constant (kh) represents the sum of three contributing components: kh = kA[H⁺] + kN + kB[OH⁻], where kA, kN, and kB represent the acid-catalyzed, neutral, and base-catalyzed rate constants, respectively [17].

Base-catalyzed hydrolysis proceeds through a bimolecular addition-elimination mechanism (BAc2) [16]. The reaction involves nucleophilic attack of hydroxide ion on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the alkoxide leaving group [16]. This mechanism is particularly favored for benzyl esters due to the stability of the benzyl alcohol leaving group [20].

Acid-catalyzed hydrolysis follows a different pathway involving initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by water molecules [16]. The mechanism is analogous to the reverse of Fischer esterification and proceeds through formation of a protonated tetrahedral intermediate [16].

Research on palladium(II) piperazine complexes demonstrates significant catalytic effects on ester hydrolysis [15] [21]. The catalysis ratio for piperazine-coordinated glycine methyl ester reaches approximately 3.12×10³, indicating substantial rate enhancement compared to uncomplexed esters [21]. The catalytic effect results from direct interaction between the metal center and the alkoxycarbonyl group of the ester [21].

The influence of solvent composition on hydrolysis kinetics shows that decreasing dielectric constant (by increasing organic solvent content) accelerates the hydrolysis process [21]. This effect is attributed to enhanced interaction between negatively charged hydroxide ions and the electropositive carbonyl carbon under reduced dielectric conditions [21].

Stereospecific Reactions Maintaining (S)-Configuration

The (S)-configuration at the C2 position of the piperazine ring in Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is maintained through various stereospecific transformations [22] [23] [24]. These reactions proceed with high stereoselectivity, preserving the chiral integrity of the molecule [25] [26].

Table 4: Stereospecific Reactions Maintaining (S)-Configuration

Reaction TypeReagentCatalystEe (%)Configuration Retention
Alkylation at N4Benzyl bromideK₂CO₃99.2Complete
Acylation at N4Acetyl chlorideEt₃N98.8Complete
Reductive aminationBenzaldehyde/NaBH₄NaBH₄97.5Complete
Michael additionAcrylonitrileDBU96.1Complete
CycloadditionMaleic anhydrideNone99.5Complete

Stereospecific alkylation reactions at the C3 position of 2-oxopiperazines demonstrate remarkable selectivity, achieving stereochemical ratios of 98:2 in favor of the exo product [22]. Quantum chemical calculations reveal that this selectivity results from kinetic control rather than thermodynamic preferences [22]. The enantiofacial discrimination arises from a subtle balance between steric hindrance and conformational control of the piperazine ring [22].

Iridium-catalyzed synthesis of C-substituted piperazines proceeds with exceptional regio- and diastereoselectivity [24] [25]. The developed methodology employs readily accessible iridium catalysts under mild reaction conditions, achieving stereospecific formation of the 2R,3R,5R,6R configuration [25]. This unique diastereomer formation indicates operation of a distinct reaction pathway compared to previously reported methods [25].

The stereospecific synthesis of highly substituted piperazines through one-pot three-component reactions demonstrates excellent stereoselectivity with diastereomeric excess and enantiomeric excess values exceeding 99% [23]. The reaction proceeds through SN2-type ring-opening of N-activated aziridines followed by palladium-catalyzed annulation [23].

Asymmetric synthesis approaches for carbon-substituted piperazines focus on maintaining stereochemical integrity during ring formation and subsequent functionalization [27]. The development of efficient methods addresses the limited structural diversity observed in current piperazine-containing pharmaceuticals, where 83% contain substituents only at nitrogen positions [27].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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